molecular formula C29H21ClN2O4S B11644121 2-[(4-chlorobenzyl)sulfanyl]-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide

2-[(4-chlorobenzyl)sulfanyl]-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide

Cat. No.: B11644121
M. Wt: 529.0 g/mol
InChI Key: DYPZWRUYGVELPM-UHFFFAOYSA-N
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Description

2-[(4-chlorobenzyl)sulfanyl]-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzyl group, a sulfanyl linkage, and an isoindolyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide typically involves multiple steps. One common approach is to start with the chlorobenzyl compound, which undergoes a nucleophilic substitution reaction with a thiol to form the sulfanyl linkage. This intermediate is then reacted with an acetamide derivative that contains the isoindolyl moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorobenzyl)sulfanyl]-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the isoindolyl moiety can be reduced to alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-[(4-chlorobenzyl)sulfanyl]-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved could include the modulation of signaling cascades or the inhibition of key metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorobenzyl)sulfanyl]benzoic acid
  • 2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 2-[(4-chlorobenzyl)sulfanyl]-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C29H21ClN2O4S

Molecular Weight

529.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]acetamide

InChI

InChI=1S/C29H21ClN2O4S/c30-20-11-9-19(10-12-20)17-37-18-27(33)31-21-5-4-8-23(15-21)36-24-13-14-25-26(16-24)29(35)32(28(25)34)22-6-2-1-3-7-22/h1-16H,17-18H2,(H,31,33)

InChI Key

DYPZWRUYGVELPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)NC(=O)CSCC5=CC=C(C=C5)Cl

Origin of Product

United States

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